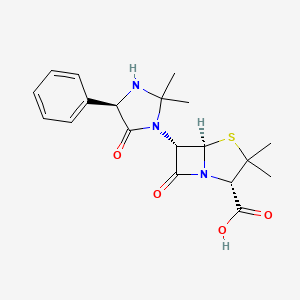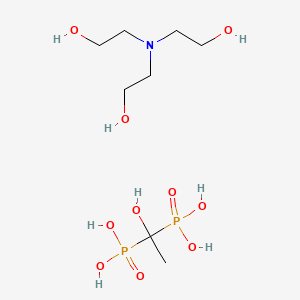
Einecs 300-994-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) is a complex organophosphorus compound. It is known for its unique chemical properties and wide range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its ability to form strong bonds with metal ions, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) typically involves the reaction of phosphonic acid derivatives with nitrilotris(ethanol). The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process generally involves the following steps:
Preparation of Phosphonic Acid Derivatives: Phosphonic acid derivatives are prepared by reacting phosphorus trichloride with water or steam. This reaction produces phosphonic acid, which can then be further reacted to form various derivatives.
Reaction with Nitrilotris(ethanol): The phosphonic acid derivatives are then reacted with nitrilotris(ethanol) under controlled conditions. The reaction is typically carried out in a solvent such as water or an organic solvent, and the temperature and pH are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, and various purification steps are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various other reagents depending on the specific reaction. The conditions for these reactions vary, but they typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a chelating agent to bind metal ions. It is also used in various chemical reactions as a reagent or catalyst.
Biology: In biology, it is used in studies involving metal ion interactions and as a component in various biochemical assays.
Medicine: In medicine, this compound is used in the development of pharmaceuticals and as a component in diagnostic assays.
Industry: In industry, it is used in water treatment processes, as a corrosion inhibitor, and in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves its ability to form strong bonds with metal ions. This binding ability allows it to act as a chelating agent, sequestering metal ions and preventing them from participating in unwanted reactions. The molecular targets and pathways involved in its action include various metal ions and their associated biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) is unique in its ability to form strong bonds with metal ions. Similar compounds include:
Phosphorous Acid: Phosphorous acid is another organophosphorus compound with similar properties, but it differs in its molecular structure and reactivity.
Phosphoric Acid: Phosphoric acid is a related compound with different chemical properties and applications.
Aminophosphonic Acids: These compounds have similar chelating properties but differ in their specific chemical structures and applications.
Eigenschaften
CAS-Nummer |
88394-54-1 |
|---|---|
Molekularformel |
C8H23NO10P2 |
Molekulargewicht |
355.22 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid |
InChI |
InChI=1S/C6H15NO3.C2H8O7P2/c8-4-1-7(2-5-9)3-6-10;1-2(3,10(4,5)6)11(7,8)9/h8-10H,1-6H2;3H,1H3,(H2,4,5,6)(H2,7,8,9) |
InChI-Schlüssel |
XSJQANZPJMQASX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O.C(CO)N(CCO)CCO |
Verwandte CAS-Nummern |
93966-43-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


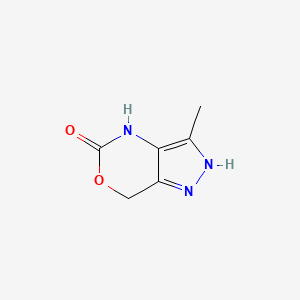
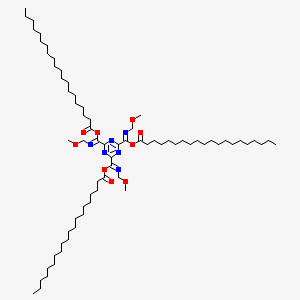

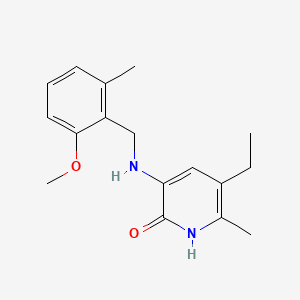






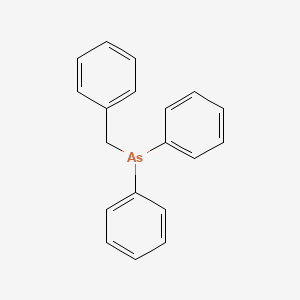
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
